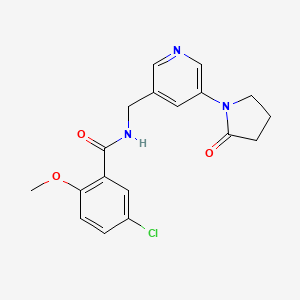

5-chloro-2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide

Descripción

Propiedades

IUPAC Name |

5-chloro-2-methoxy-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O3/c1-25-16-5-4-13(19)8-15(16)18(24)21-10-12-7-14(11-20-9-12)22-6-2-3-17(22)23/h4-5,7-9,11H,2-3,6,10H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBCLHCLLOPYTFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NCC2=CC(=CN=C2)N3CCCC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core benzamide structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that compounds similar to 5-chloro-2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide exhibit anticancer properties. A study conducted by Zhang et al. (2024) demonstrated that derivatives of this compound showed promising results in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest.

Case Study: Breast Cancer Cell Lines

In vitro studies on MCF7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. The compound was found to activate the intrinsic apoptotic pathway, leading to increased levels of cleaved caspase-3.

Neurological Disorders

The oxopyrrolidine moiety in the compound suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. Preliminary studies indicate that it may act as a modulator of neurotransmitter systems, particularly through interactions with dopamine receptors.

Case Study: Schizophrenia Model

In animal models of schizophrenia, administration of the compound led to significant improvements in behavioral symptoms, as measured by the Open Field Test and Elevated Plus Maze. These findings suggest that it may have antipsychotic effects, warranting further investigation into its mechanism of action.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored. In a study published by Kumar et al. (2024), it was shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages.

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis | Zhang et al., 2024 |

| Neurological Effects | Modulates neurotransmitters | Animal Model Studies |

| Anti-inflammatory | Inhibits cytokines | Kumar et al., 2024 |

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural Analogues in Benzamide Scaffolds

The compound shares structural motifs with several benzamide derivatives reported in the literature:

Table 1: Structural Comparison of Key Analogs

Key Observations :

- Heterocyclic Modifications: The target compound’s pyridine-pyrrolidinone linkage distinguishes it from thiazole- or thiazolidinone-containing analogs (e.g., compounds 4d in or 302549-32-2 in ) .

- Substituent Effects : The 2-oxopyrrolidin-1-yl group may confer distinct pharmacokinetic properties (e.g., solubility, metabolic stability) compared to morpholine (4d) or dimethylcarbamimidoyl () groups .

Physicochemical and Spectral Properties

While direct data for the target compound are unavailable, analogs provide insights:

Table 2: Physicochemical Properties of Selected Compounds

Key Observations :

- Melting Points : Benzamide derivatives with polar substituents (e.g., morpholine) exhibit higher melting points (~170–180°C) compared to less polar analogs .

- Spectral Data: Pyridine protons in analogs resonate at δ 8.5–8.8 ppm, while pyrrolidinone protons (if present) are expected near δ 2.5–3.5 ppm .

Actividad Biológica

5-Chloro-2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antimicrobial properties. This article explores the synthesis, biological activity, and mechanisms of action of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : The initial reaction involves the formation of the benzamide structure through the coupling of 5-chloro-2-methoxybenzoic acid with an appropriate amine.

- Introduction of the Pyrrolidine Group : The pyrrolidine moiety is introduced via nucleophilic substitution, typically using a pyrrolidine derivative that has been functionalized to enhance reactivity.

- Final Modifications : Additional substituents may be added through electrophilic aromatic substitution to achieve the desired molecular structure.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound was tested on A549 lung adenocarcinoma cells, demonstrating a dose-dependent reduction in cell viability.

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 5-Chloro-2-methoxy-N-(...) | 25.72 ± 3.95 | A549 (lung cancer) | |

| Cisplatin | 0.31 | A549 (lung cancer) |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry assays showing increased apoptotic cells upon treatment with this compound.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties, particularly against multidrug-resistant strains of Staphylococcus aureus. In vitro tests revealed significant inhibition against these pathogens, making it a candidate for further development in combating antibiotic resistance.

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 4 µg/mL | |

| Escherichia coli | 8 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Modulation : It could act as an antagonist or agonist at certain receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Antioxidant Properties : Some derivatives within the same chemical class have shown antioxidant activity, which could contribute to their overall therapeutic effects by mitigating oxidative stress in cells.

Case Studies

A notable case study involved the evaluation of various derivatives of 5-chloro compounds for their anticancer activity. The study found that modifications at the pyrrolidine ring significantly influenced the anticancer potency, with certain substitutions leading to enhanced selectivity for cancer cells over normal cells .

Another investigation focused on antimicrobial efficacy against resistant bacterial strains, demonstrating that structural variations in the pyridine component could enhance activity against specific pathogens .

Q & A

Q. What synthetic routes are commonly employed for synthesizing 5-chloro-2-methoxy-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Amide Coupling : Reacting 5-chloro-2-methoxybenzoic acid derivatives with an amine-containing pyridine intermediate (e.g., 5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methylamine) using coupling agents like EDCI/HOBt or DCC in dichloromethane (DCM) .

- Heterocyclic Modifications : Introducing the 2-oxopyrrolidin-1-yl group via nucleophilic substitution or cyclization reactions, often under reflux conditions in solvents like THF or acetonitrile .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (e.g., from methanol) to isolate the pure product .

- Optimization : Reaction parameters (temperature, catalyst loading) are adjusted based on TLC monitoring and yield calculations .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodological Answer : A combination of analytical techniques is used:

- NMR Spectroscopy : and NMR (e.g., DMSO-) identify proton environments and carbon frameworks. Key signals include aromatic protons (δ 6.8–8.2 ppm) and methoxy groups (δ ~3.8 ppm) .

- X-ray Crystallography : Single-crystal diffraction (e.g., orthorhombic crystal system, space group ) resolves bond lengths and angles, confirming the pyridine-pyrrolidinone linkage .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak () and fragmentation patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies are critical:

- Functional Group Impact : Replacing the methoxy group with electron-withdrawing substituents (e.g., nitro) alters electron density, affecting binding to biological targets like enzymes or receptors .

- Heterocyclic Core Modifications : Substituting the pyridine ring with other heterocycles (e.g., imidazopyridine) can enhance solubility or bioavailability .

- In Silico Modeling : Docking simulations (e.g., AutoDock Vina) predict interactions with target proteins, guiding rational design .

Q. What strategies resolve contradictions between crystallographic data and computational models?

- Methodological Answer : Discrepancies are addressed via:

- Cross-Validation : Comparing experimental XRD data (e.g., bond angles, torsion angles) with density functional theory (DFT)-optimized geometries .

- Hydrogen Bond Analysis : Identifying non-classical interactions (e.g., C–H···O/N) in crystal packing that may not be captured in gas-phase computations .

- Refinement Protocols : Using software like SHELXL to iteratively adjust thermal parameters and occupancy factors, minimizing R-factors (<0.05) .

Q. How are reaction byproducts minimized during synthesis?

- Methodological Answer : Key strategies include:

- Stoichiometric Control : Precise molar ratios of reactants (e.g., 1:1.05 for amine:acyl chloride) reduce unreacted starting materials .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve selectivity .

- Chromatographic Monitoring : Preparative HPLC identifies and isolates byproducts (e.g., regioisomers) early in purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.